

In-Depth Technical Guide to 4-Chloro-5,6-difluoronicotinic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-5,6-difluoronicotinic acid

Cat. No.: B025758

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-5,6-difluoronicotinic acid**, a key building block in medicinal chemistry. The document details its chemical properties, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Core Chemical Properties

4-Chloro-5,6-difluoronicotinic acid, also known as 4-chloro-5,6-difluoropyridine-3-carboxylic acid, is a halogenated pyridine derivative. Its trifunctional nature, featuring a carboxylic acid group, a chlorine atom, and two fluorine atoms on the pyridine ring, makes it a versatile intermediate for the synthesis of complex heterocyclic molecules.

Property	Value	Reference
Molecular Weight	193.54 g/mol	[1] [2]
Chemical Formula	C ₆ H ₂ ClF ₂ NO ₂	[2] [3]
CAS Number	851386-32-8	[3]
Appearance	Solid	[1] [3]
Purity	≥95%	[1] [3]
IUPAC Name	4-chloro-5,6-difluoropyridine-3-carboxylic acid	[4]
Synonyms	4-chloro-5,6-difluoro-3-pyridinecarboxylic acid	[4]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Chloro-5,6-difluoronicotinic acid** is not readily available in peer-reviewed literature, its structure suggests a synthetic strategy based on the construction of the substituted pyridine ring. A plausible approach involves the cyclization of a highly functionalized acyclic precursor, such as an enamino keto ester.

A general experimental workflow for the synthesis of substituted nicotinic acid derivatives from enamino keto esters is outlined below. This methodology can be adapted for the specific synthesis of **4-Chloro-5,6-difluoronicotinic acid**.

Starting Materials Preparation

Condensation

Enamino Keto Ester

Cyclization and Functionalization

Formylation/Halogenation

Cyclization

Hydrolysis

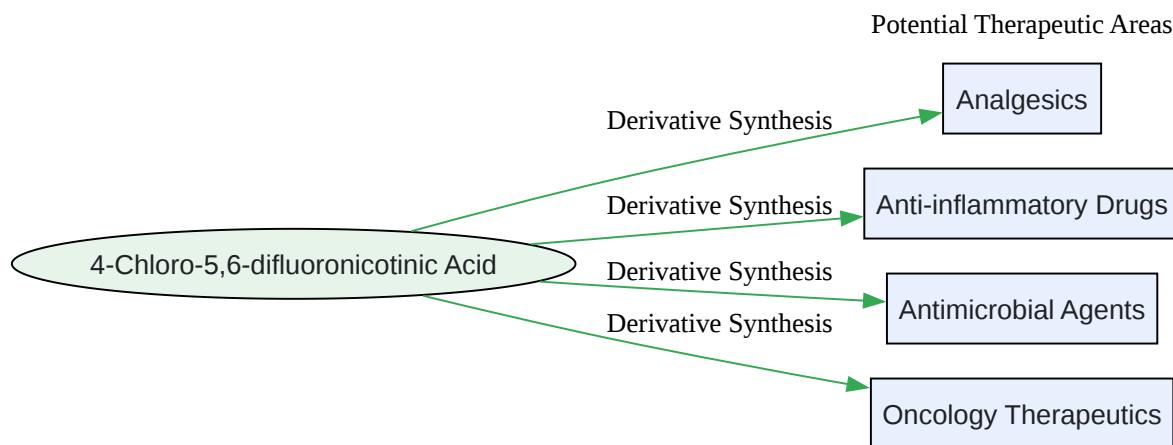
Final Product

4-Chloro-5,6-difluoronicotinic Acid

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of substituted nicotinic acids.

Experimental Protocol: General Synthesis of Substituted Nicotinic Acid Esters via Enamino Keto Ester Cyclization


- Formation of the Enamino Keto Ester: A β -keto ester is reacted with a suitable amine in a solvent such as toluene or ethanol, often with catalytic acid (e.g., p-toluenesulfonic acid), and heated to reflux with removal of water to drive the reaction to completion.
- Formylation and Halogenation: The resulting enamino keto ester is then subjected to a Vilsmeier-Haack type reaction using a formylating agent (e.g., dimethylformamide) and a halogenating agent (e.g., phosphorus oxychloride or thionyl chloride) to introduce the chloro and formyl groups necessary for cyclization. For the target molecule, specific fluorinating agents would be required in earlier steps of the synthesis of the starting materials.
- Cyclization: The intermediate is then cyclized, often by heating, to form the pyridine ring.
- Hydrolysis: The ester group is subsequently hydrolyzed to the carboxylic acid, typically under acidic or basic conditions, to yield the final nicotinic acid derivative.

Applications in Drug Discovery and Development

Halogenated nicotinic acid derivatives are valuable intermediates in the synthesis of pharmaceuticals due to the significant impact of halogen substituents on the pharmacokinetic and pharmacodynamic properties of drug molecules. The incorporation of chlorine and fluorine can enhance metabolic stability, binding affinity, and bioavailability.

While specific drugs derived from **4-Chloro-5,6-difluoronicotinic acid** are not prominently disclosed in the public domain, its structural motifs are present in various biologically active compounds. Nicotinic acid derivatives have been investigated for a range of therapeutic applications, including as:

- Analgesic and Anti-inflammatory Agents: Certain substituted nicotinic acids have shown promising activity in preclinical models of pain and inflammation.
- Antimicrobial Agents: The pyridine nucleus is a common scaffold in the design of antibacterial and antifungal drugs.
- Building Blocks for Fused Heterocycles: The reactivity of the chloro and carboxylic acid groups allows for further chemical transformations to construct more complex heterocyclic systems, which are often privileged structures in medicinal chemistry.

[Click to download full resolution via product page](#)

Caption: Potential applications of **4-Chloro-5,6-difluoronicotinic acid** derivatives.

Analytical Characterization

The structural elucidation and purity assessment of **4-Chloro-5,6-difluoronicotinic acid** and its derivatives are typically performed using a combination of standard analytical techniques.

Analytical Technique	Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H, ¹³ C, and ¹⁹ F NMR are used to confirm the chemical structure and connectivity of the atoms.
Mass Spectrometry (MS)	Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC)	Used to determine the purity of the compound and to separate it from reaction byproducts and starting materials.
Infrared (IR) Spectroscopy	Confirms the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the aromatic pyridine ring.

Safety and Handling

4-Chloro-5,6-difluoronicotinic acid is classified as an irritant.^[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.^[4] It may also cause respiratory irritation.^[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statement	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled
H335	May cause respiratory irritation

This technical guide serves as a foundational resource for professionals engaged in research and development activities involving **4-Chloro-5,6-difluoronicotinic acid**. The information provided is intended to support the synthesis and application of this versatile chemical intermediate in the pursuit of new and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scholar.valpo.edu [scholar.valpo.edu]
- 3. Reactions of dianions of acyclic β -enamino ketones with electrophiles. Part 5. Esters: synthesis of pyridin-4-one and pyran-4-one derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. 4-Chloro-5,6-difluoronicotinic acid | 851386-32-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 4-Chloro-5,6-difluoronicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b025758#4-chloro-5-6-difluoronicotinic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com